molecular formula C17H16FNO3S2 B2631101 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide CAS No. 2034403-97-7

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide

Cat. No.: B2631101
CAS No.: 2034403-97-7
M. Wt: 365.44
InChI Key: XCDVOBFDAXUQAD-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene, followed by electrophilic cyclization to form the benzothiophene ring . The hydroxyl and sulfonamide groups are then introduced through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions .

Major Products

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which enhances its biological activity and stability. This makes it a valuable compound for developing new therapeutic agents and advanced materials .

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide is a complex organic compound featuring a sulfonamide functional group, which plays a significant role in its biological activity. This article will explore the compound's biological activities, including its pharmacological properties, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound consists of several key structural components:

  • Benzo[b]thiophene moiety : Known for its role in various biological activities.
  • Hydroxypropyl group : Enhances solubility and potential interactions with biological targets.
  • Fluorinated benzene sulfonamide : Increases lipophilicity and metabolic stability.

The presence of fluorine in its structure is particularly noteworthy as it can enhance the compound's pharmacological profile, potentially influencing its interaction with enzymes and receptors involved in various biological processes .

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, compounds containing the benzo[b]thiophene core have been shown to possess antibacterial and antifungal properties . The sulfonamide group is known for its effectiveness against a range of pathogens, making this compound a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have demonstrated the ability to inhibit key inflammatory pathways, including the modulation of cytokine production and the inhibition of cyclooxygenase enzymes . Further studies are necessary to elucidate the specific mechanisms by which this compound exerts these effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's effectiveness against various cancer cell lines. Preliminary results indicate that compounds related to this structure can induce apoptosis in cancer cells, suggesting potential applications in oncology . For example, studies have reported IC50 values indicating significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7 .

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The following outlines common synthetic routes:

  • Preparation of Benzo[b]thiophene Core : This can be achieved through palladium-catalyzed coupling reactions.
  • Formation of Hydroxypropyl Group : The introduction of this group may involve nucleophilic substitution reactions.
  • Sulfonamide Formation : The final step generally involves the reaction of the amine with a sulfonyl chloride.

Each step requires careful control of reaction conditions to ensure high yields and purity .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

Study ReferenceCompound StudiedKey Findings
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamideExhibited antimicrobial and anti-inflammatory activities.
Various benzothiophene derivativesSignificant cytotoxic effects against cancer cell lines with reported IC50 values < 20 μM.
2-HydroxythiobenzanilidesHighlighted potential for development as new antimicrobial agents.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDVOBFDAXUQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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